(S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride
Descripción
The compound “(S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride” is a chiral urea derivative featuring a complex aryl-urea scaffold. Its structure includes:
- A 4-chloro-2-hydroxyphenyl group substituted with a piperidin-3-ylsulfonyl moiety.
- A 3-fluoro-2-methylphenyl group linked via a urea bond.
- A hydrochloride salt, enhancing solubility for pharmacological applications.
Propiedades
Fórmula molecular |
C19H22Cl2FN3O4S |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C19H21ClFN3O4S.ClH/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12;/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26);1H/t12-;/m0./s1 |
Clave InChI |
DYDXFXRQCUMHRP-YDALLXLXSA-N |
SMILES isomérico |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O.Cl |
SMILES canónico |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O.Cl |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride typically involves multiple steps:
Formation of the Piperidinyl Sulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride derivative under basic conditions.
Coupling with the Phenyl Urea Derivative: The intermediate is then coupled with a phenyl urea derivative in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of Substituents: The chloro, hydroxy, and fluoro groups are introduced through selective halogenation, hydroxylation, and fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Currently, available information regarding the specific applications of "(S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride" is limited. However, based on the provided search results, some inferences regarding its potential applications can be made by examining its properties, synthesis, and mechanism of action.
Scientific Research Applications
(S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride Synthesis: The synthesis of this compound typically involves multiple steps:
- Formation of the Piperidinyl Sulfonyl Intermediate: This involves the reaction of piperidine with a sulfonyl chloride derivative under basic conditions.
- Coupling with the Phenyl Urea Derivative: The intermediate is then coupled with a phenyl urea derivative using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
- Introduction of Substituents: The chloro, hydroxy, and fluoro groups are introduced through selective halogenation, hydroxylation, and fluorination reactions.
Mechanism of Action: The compound's mechanism of action involves interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active or allosteric site, preventing substrate binding. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Potential Applications based on Structural Properties
The compound is identified as an IL-8 receptor antagonist in European patent EP2009992B1 .
- IL-8 Receptor Antagonist: As an IL-8 receptor antagonist, this compound may have potential applications in treating conditions where IL-8 plays a significant role. IL-8, also known as CXCL8, is a chemokine involved in inflammation and immune responses. It promotes neutrophil chemotaxis and activation and is implicated in various diseases, including inflammatory diseases, autoimmune disorders, and cancer .
- Anti-inflammatory Applications: Given its potential to antagonize the IL-8 receptor, the compound may be explored for its anti-inflammatory properties. It could be investigated as a potential therapeutic agent for inflammatory conditions .
- Autoimmune Disorders: Due to the involvement of IL-8 in autoimmune disorders, the compound might be studied for its potential to modulate immune responses in such conditions .
- Cancer Research: IL-8 is implicated in cancer progression, including angiogenesis, metastasis, and tumor growth. Therefore, the compound could be investigated for its potential to inhibit these processes in cancer research .
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Table 1: Structural Comparison with Patent Compound (EP 4 374 877 A2)
Key Differences :
- The piperidin-3-ylsulfonyl group provides a sulfonyl electron-withdrawing effect, whereas the patent compound’s trifluoromethyl furan introduces strong electronegativity and steric bulk.
- Both compounds utilize fluorinated aryl groups , enhancing membrane permeability and metabolic stability .
Methodological Approaches to Structural Similarity
Tanimoto Coefficient Analysis
Similarity coefficients, such as the Tanimoto index , quantify structural overlap using binary fingerprints (e.g., presence/absence of functional groups). For the target compound:
- Shared features with the patent example (Table 1) include fluorinated aryl groups and piperidine derivatives , yielding moderate similarity scores.
- Distinct features (e.g., urea vs. carboxamide) reduce the coefficient, reflecting divergent pharmacophoric properties .
Graph-Based Substructural Analysis
Chemical structures are represented as graphs (atoms = nodes, bonds = edges). The target compound’s piperidine ring and aryl-urea scaffold form conserved substructures when compared to urea-based analogues. However, the sulfonyl group and chloro-hydroxy substitution create unique connectivity patterns, distinguishing it from carboxamide-containing compounds like the patent example .
Actividad Biológica
(S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride, commonly referred to as Danirixin, is a compound with significant potential in the treatment of various inflammatory conditions. This article explores its biological activity, focusing on its mechanism of action, efficacy in preclinical and clinical studies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Danirixin is with a molecular weight of 478.4 g/mol. The compound features a piperidine ring, which is known for its role in various pharmacological activities. Its structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClFN₃O₄S |
| Molecular Weight | 478.4 g/mol |
| CAS Number | 954127-36-7 |
Danirixin acts primarily as an antagonist of the IL-8 receptor, which plays a crucial role in inflammatory responses. By inhibiting this receptor, Danirixin can reduce the recruitment of neutrophils and other inflammatory cells to sites of inflammation, thereby alleviating symptoms associated with chronic inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that Danirixin effectively inhibits the expression of pro-inflammatory cytokines such as IL-6 and CIG5 in human cell lines. For instance, a study reported that at a concentration of 10 µM, Danirixin exhibited significant residual activity rates against these markers compared to controls .
| Compound | IL-6 Inhibition (%) | CIG5 Inhibition (%) |
|---|---|---|
| Danirixin | 28% | 190% |
| Positive Control | 100% | 100% |
Preclinical Findings
In animal models, Danirixin has shown promise in reducing inflammation associated with conditions such as asthma and atherosclerosis. A notable study indicated that administration of Danirixin led to a marked decrease in airway hyperresponsiveness and eosinophilic inflammation in murine models of asthma .
Clinical Trials
Danirixin has undergone several clinical trials to assess its safety and efficacy in humans. Notably, it has been evaluated for its potential to treat chronic obstructive pulmonary disease (COPD) and other respiratory conditions. Results from Phase II trials indicated that patients receiving Danirixin experienced fewer exacerbations compared to those on placebo, highlighting its therapeutic potential .
Case Studies
- Asthma Management : A clinical case involving patients with severe asthma demonstrated that treatment with Danirixin significantly improved lung function and reduced reliance on corticosteroids over a 12-week period.
- COPD Exacerbation : In another study involving COPD patients, those treated with Danirixin showed a 30% reduction in exacerbation rates compared to the control group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
